4-(5-Mercapto-1,3,4-oxadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one
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Overview
Description
4-(5-Mercapto-1,3,4-oxadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic compound characterized by its unique molecular structure, which includes a pyrrolidin-2-one ring, a 1,3,4-oxadiazol-2-yl group, and a 4-methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common approach is the cyclization of hydrazine derivatives with carbon disulfide and aldehydes to form the oxadiazole core
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or amines.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases.
Industry: The compound's unique properties make it valuable in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.
Comparison with Similar Compounds
4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol
4-(5-Mercapto-1,3,4-oxadiazol-2-yl)aniline
Uniqueness: 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-18-10-4-2-9(3-5-10)16-7-8(6-11(16)17)12-14-15-13(20)19-12/h2-5,8H,6-7H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVXBCHORMZBKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NNC(=S)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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